Glycovir

Description

Properties

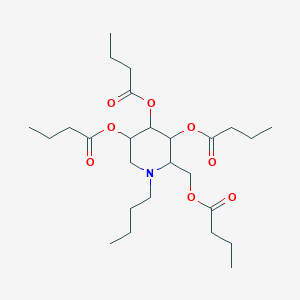

Molecular Formula |

C26H45NO8 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

[3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate |

InChI |

InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3 |

InChI Key |

MKGDNVHZSCXBKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

Synonyms |

glycovir SC 49483 SC-49483 |

Origin of Product |

United States |

Mechanistic Elucidation of Glycovir S Biological Action

Inhibition of Endoplasmic Reticulum α-Glucosidase I and II by Glycovir

This compound exerts its biological effects through the inhibition of endoplasmic reticulum (ER)-resident α-glucosidases I and II. As a prodrug, this compound is metabolized in the body to its active form, NB-DNJ (SC 48334). wikipedia.orguni-goettingen.denih.gov ER α-glucosidases I and II are crucial host enzymes that sequentially trim the three terminal glucose moieties from N-linked glycans attached to nascent glycoproteins. These trimming reactions represent the initial steps in N-linked glycan processing and are essential for the proper folding and function of numerous glycoproteins, including many viral envelope glycoproteins. nih.govf1000research.com

The active metabolite of this compound, NB-DNJ, belongs to the class of iminosugars, which are competitive inhibitors of ER α-glucosidases I and II. nih.gov While direct in vitro IC₅₀ values for this compound as the prodrug are not typically reported due to its inactive nature in enzymatic assays prior to metabolism, its active form, NB-DNJ, and other related α-glucosidase inhibitors demonstrate potent inhibitory activity. For instance, castanospermine (B190763), another well-studied α-glucosidase inhibitor, exhibits an IC₅₀ of 0.12 µM against cellular α-glucosidase I in a cell-free assay. Its derivative, 6-O-butanoyl castanospermine (MDL 28,574), shows an IC₅₀ of 1.27 µM against the same enzyme in a cell-free system, with increased effects in cell culture attributed to improved cellular uptake. japsonline.com

Table 1: Inhibitory Concentrations (IC₅₀) of Related α-Glucosidase Inhibitors

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type | Source |

| Castanospermine | Cellular α-Glucosidase I | 0.12 | Cell-free | japsonline.com |

| MDL 28,574 | Cellular α-Glucosidase I | 1.27 | Cell-free | japsonline.com |

| Acarbose (B1664774) | α-Glucosidase | 38.3 | In vitro | plos.org |

| Acarbose | α-Glucosidase | 151.1 µg/mL | In vitro | isciii.es |

Note: this compound acts as a prodrug, converting to an active α-glucosidase inhibitor in cells. The IC₅₀ values above are for related or active forms of α-glucosidase inhibitors, providing context for the mechanism.

Impact on N-linked Glycoprotein (B1211001) Processing and Folding

The inhibition of ER α-glucosidases I and II by this compound's active metabolite profoundly impacts the processing and folding of N-linked glycoproteins. These glucosidases are crucial for the initial trimming of glucose residues from the Glc₃Man₉GlcNA₂ oligosaccharide, which is then recognized by ER chaperones like calnexin (B1179193) (CNX) and calreticulin (B1178941) (CRT). nih.govf1000research.comchem960.com This interaction forms part of the calnexin/calreticulin cycle, a vital quality control mechanism that facilitates proper protein folding. f1000research.comchem960.comfishersci.ieuni.lu

When α-glucosidases are inhibited, the terminal glucose residues are retained on the N-linked glycans, leading to the generation of misfolded glycoproteins. nih.govchem960.com This retention disrupts the normal progression of the calnexin/calreticulin cycle, preventing glycoproteins from achieving their native conformation. nih.govf1000research.comchem960.comfishersci.ie For example, in HIV-infected cells, inhibition of α-glucosidase I by related compounds has been shown to impair viral glycoprotein processing, resulting in the expression of abnormally configured gp120. japsonline.com N-linked glycosylation itself plays a role in protein folding by enhancing the solubility of folding intermediates and preventing their aggregation. researchgate.net

Disruption of Quality Control Mechanisms within the Endoplasmic Reticulum

The inhibition of ER α-glucosidases I and II by this compound's active metabolite directly disrupts the sophisticated quality control mechanisms operating within the endoplasmic reticulum. nih.govuni.luresearchgate.net The ER quality control system ensures that only properly folded and assembled proteins are allowed to exit the ER and proceed along the secretory pathway.

Modulation of Glycoprotein Transport and Secretion Pathways

The disruption of N-linked glycoprotein processing by this compound's active metabolite significantly modulates glycoprotein transport and secretion pathways. The proper trimming of glucose residues by ER α-glucosidases is a prerequisite for glycoproteins to exit the ER and move to the Golgi apparatus for further maturation and eventual secretion or transport to their final cellular destinations. nih.govchem960.com

Inhibition of these enzymes leads to the retention of misfolded or improperly processed glycoproteins within the ER. nih.gov This abrogation of normal glycoprotein trafficking can have profound effects on their maturation, transport, and secretion. Consequently, the disruption of glycoprotein trafficking to the cell surface can contribute to broader cellular perturbations. Receptor-mediated trafficking of correctly folded glycoproteins out of the ER is also dependent on the integrity of N-linked glycans. chem960.com

Alteration of Cell-Cell and Cell-Virus Recognition Processes by this compound

This compound, through its active metabolite's inhibition of α-glucosidases, can alter both cell-cell and cell-virus recognition processes. researchgate.net Glycoproteins and glycolipids, with their diverse carbohydrate chains on the cell surface, serve as crucial markers for cell-cell recognition, playing roles in tissue formation, immune responses, and embryonic development. isciii.es By interfering with glycoprotein glycosylation, this compound can indirectly impact these fundamental cellular interactions.

Furthermore, many mammalian viruses exploit glycans on host cell-surface glycoproteins or glycolipids as receptors for attachment, which is the initial step in viral infection. Viral envelope glycoproteins, such as those found in HIV-1, influenza virus, coronaviruses, Zika virus, Dengue virus, and Ebola virus, are heavily glycosylated, relying on the host cell's machinery for this process. By impairing the proper processing of these viral glycoproteins, this compound's active metabolite can lead to the expression of abnormally configured viral glycoproteins, thereby reducing viral infectivity and the ability of virions to bind to host cells. japsonline.com This mechanism contributes to the antiviral activity observed with α-glucosidase inhibitors.

Cellular Perturbations Induced by Non-Specific α-Glucosidase Inhibition

While targeting specific viral processes, the inhibition of host α-glucosidases by this compound's active metabolite can also induce non-specific cellular perturbations. Studies have shown that the administration of this compound (p-N-butyl-DNJ, SC-49483) can lead to morphological changes in various host tissue cells, including thyroid follicular cells, salivary gland acinar cells, pancreatic acinar cells, and gastric chief cells. wikipedia.org

These changes are characterized by the presence of clear or lightly eosinophilic vacuoles in the cytoplasm, consistent with dilated rough endoplasmic reticulum. Such observations are believed to be a consequence of the non-specific inhibition of host α-glucosidases, resulting in a clinically silent perturbation in host cell glycoprotein processing and/or glycoprotein transport. wikipedia.org Importantly, despite these morphological alterations, the biological functions of these affected organs were not adversely impacted, and the changes were found to be completely reversible after a recovery period.

Glycovir S Efficacy in Preclinical Antiviral Research Models

Studies on Human Immunodeficiency Virus (HIV) Replication Inhibition

Research into Glycovir's impact on HIV replication has highlighted its inhibitory effects on pseudoviruses and its interference with viral entry into host cells.

This compound's Activity Against HIV-1 Pseudoviruses in In Vitro Models

In in vitro studies, this compound (also referred to as Glycyvir in some research) exhibited notable inhibitory activity against HIV pseudoviruses. Specifically, it demonstrated effectiveness against pseudoviruses of subtypes B, A6, and the recombinant form CRF63_02A. The inhibitory concentrations (IC50) for these pseudoviruses ranged from 3.9 to 27.5 µM. wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.org This indicates a measurable capacity of this compound to impede the infectivity of diverse HIV strains in a laboratory setting.

Table 1: this compound's Inhibitory Activity Against HIV-1 Pseudoviruses (In Vitro)

| HIV-1 Pseudovirus Subtype/Form | IC50 Range (µM) |

| Subtype B | 3.9 – 27.5 |

| Subtype A6 | 3.9 – 27.5 |

| Recombinant Form CRF63_02A | 3.9 – 27.5 |

Interference with HIV Entry Mechanisms

Further investigations into the mechanism of action revealed that this compound interferes with the entry of HIV pseudoviruses into target cells. Time-dependence studies of this compound's inhibitory activity on HIV pseudovirus infection of TZM-bl cells suggested that the compound acts during the viral entry phase. wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.org This finding indicates that this compound affects the stage at which the virus penetrates the host cell. wikipedia.orgguidetopharmacology.org As a prodrug of N-butyl-DNJ (NB-DNJ), an α-glucosidase inhibitor, this compound's mechanism may involve interfering with the glycosylation processes of viral glycoproteins, which are critical for virion assembly, secretion, and infectivity. nih.gov

Research on SARS-CoV-2 Antiviral Activity

Beyond HIV, this compound has also been a subject of research for its potential antiviral effects against SARS-CoV-2, the virus responsible for COVID-19.

In Vitro Inhibition of SARS-CoV-2 Replication by this compound

This compound has demonstrated the ability to inhibit SARS-CoV-2 replication in vitro. Studies conducted on Vero E6 cells showed that this compound inhibited the replication of three different strains of SARS-CoV-2, with IC50 values ranging from 2 to 8 μM. wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.org This indicates its direct antiviral effect against the SARS-CoV-2 virus in cell culture models.

Table 2: this compound's In Vitro Inhibition of SARS-CoV-2 Replication

| Viral Target | Cell Line | IC50 Range (µM) |

| SARS-CoV-2 | Vero E6 | 2 – 8 |

Comparison of this compound's Antiviral Activity with Control Antivirals (e.g., Remdesivir)

In comparative studies, this compound's antiviral activity against SARS-CoV-2 was found to be comparable to that of Remdesivir, a well-established antiviral drug used in the treatment of COVID-19. wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.org This comparison highlights this compound's potential as an effective antiviral agent against SARS-CoV-2, given its similar potency to a recognized therapeutic.

Investigating this compound's Interaction with SARS-CoV Protease

Molecular docking studies have explored this compound's interaction with the SARS-CoV proteinase. These studies indicated that this compound interacts favorably with the active site of the SARS-CoV proteinase, exhibiting binding free energies ranging from -10.58 to -5.40 kcal/mol. easychem.org This suggests a strong affinity for the viral protease, a key enzyme involved in viral replication. Furthermore, molecular docking results showed that this compound fits well within the substrate binding cleft of the SARS-CoV protease. researchgate.net this compound has been identified as an inhibitor of α-glucosidase, a class of compounds that can disrupt viral processes. mims.com

Broad-Spectrum Antiviral Potential through Host Target Modulation

This compound, also known by its synonym SC-49483, is an anti-HIV prodrug that has demonstrated broad-spectrum antiviral potential through its unique mechanism of host target modulation mdpi.com. Specifically, this compound functions as an alpha-glucosidase-1 inhibitor, targeting the crucial process of viral glycoprotein (B1211001) processing within the host cell's endoplasmic reticulum (ER) . This host-directed antiviral strategy is particularly advantageous as it is less susceptible to viral resistance mutations compared to direct-acting antivirals that target viral proteins biorxiv.org.

This compound is a prodrug of N-butyl-1-deoxynojirimycin (NB-DNJ), an iminosugar oup.com. Iminosugars, including DNJ and its N-alkylated derivatives like NB-DNJ, exert their antiviral effects by inhibiting host ER-resident α-glucosidase enzymes, specifically α-glucosidases I and II biorxiv.orgnih.govacs.orgportlandpress.comnih.gov. These enzymes are essential for the proper folding and maturation of N-linked glycoproteins, which are critical components for the morphogenesis of many enveloped viruses nih.govnih.gov. By disrupting this host glycosylation pathway, iminosugars induce misfolding of viral N-linked glycoproteins, leading to the production of non-infectious or less infectious virions and a reduction in viral titers both in vitro and in vivo nih.govnih.gov. This mechanism highlights the compound's ability to interfere with fundamental host cellular machinery that viruses exploit for their replication cycle.

The broad-spectrum activity of iminosugars stems from the fact that many enveloped viruses rely on similar host glycoprotein processing pathways for their assembly and infectivity nih.gov. This host-targeted approach offers a high barrier to resistance and can provide broad coverage across different viral genotypes and serotypes biorxiv.org.

Implications for Other Enveloped Viruses (e.g., Hepatitis B Virus, Dengue Virus)

The host-targeted mechanism of this compound, through its active metabolite NB-DNJ and other iminosugar derivatives, extends its potential antiviral implications to a range of other enveloped viruses, including Hepatitis B Virus (HBV) and Dengue Virus (DENV). Preclinical research has specifically investigated the antiviral profiles of novel iminocyclitol compounds, a class that includes DNJ derivatives, against these viruses asm.orgnih.gov.

Studies have shown that iminocyclitols that inhibit ER glucosidase can effectively inhibit the morphogenesis of viruses that bud from the endoplasmic reticulum nih.gov. For instance, a derivative known as OSL-9511, which is a DNJ derivative, demonstrated micromolar antiviral activity against several viruses, including DENV and HBV, while exhibiting good tolerability nih.gov. This indicates that the principle of targeting host ER α-glucosidases is applicable to these significant human pathogens.

Preclinical Findings for Dengue Virus (DENV): N-butyl-DNJ (NB-DNJ), the active form of this compound, has shown efficacy in preclinical models of DENV infection. In in vivo studies using mouse models, NB-DNJ treatment was found to reduce viremia and significantly enhance survival biorxiv.orgasm.org. This antiviral effect against DENV is attributed to the inhibition of host cell glucosidases, which are crucial for the proper folding and maturation of DENV glycoproteins nih.govasm.org. The disruption of these host factors prevents the correct glycoprotein folding and oligomerization, thereby inhibiting the assembly of infectious virions asm.org. Notably, iminosugars have demonstrated effectiveness against all four serotypes of DENV asm.org.

Preclinical Findings for Hepatitis B Virus (HBV): Iminosugar derivatives, including those related to this compound, have also been investigated for their activity against HBV. The antiviral activity of iminocyclitol compounds with a deoxynojirimycin (DNJ) head group has been tested in vitro against multiple enveloped viruses, including HBV nih.gov. These compounds, by inhibiting endoplasmic-reticular glucosidases, interfere with the morphogenesis of viruses that bud from the ER, a characteristic shared by HBV nih.gov. The retention of micromolar antiviral activity against HBV by certain DNJ derivatives further supports the broad-spectrum potential of this class of host-targeted antivirals nih.gov.

The following table summarizes key preclinical findings related to the antiviral activity of iminosugars, including NB-DNJ (the active form of this compound), against DENV and HBV, demonstrating their host-targeted mechanism.

Table 1: Preclinical Antiviral Activity of Iminosugars (including NB-DNJ) against Enveloped Viruses via Host Target Modulation (Representative Data)

| Compound Class (Example) | Target Virus | Mechanism of Action (Host Target) | Observed Effect (Preclinical) | Relevant Studies |

| Iminosugars (NB-DNJ) | Dengue Virus | Inhibition of ER α-glucosidases I & II (host glycoprotein processing) biorxiv.orgnih.govportlandpress.comnih.govasm.org | Reduced viremia, enhanced survival in mouse models, inhibited infectious virion production biorxiv.orgasm.org | Gu B. et al. (2007) asm.orgnih.gov, Perry S.T. et al. , Chang J. et al. asm.org |

| Iminosugars (DNJ derivatives like OSL-9511) | Hepatitis B Virus | Inhibition of ER α-glucosidases (host glycoprotein morphogenesis) nih.govnih.gov | Micromolar antiviral activity in vitro nih.gov | Gu B. et al. (2007) asm.orgnih.gov |

Note: This table is a representation of an interactive data table, summarizing detailed research findings from preclinical studies.

The consistent demonstration of antiviral activity across diverse enveloped viruses, mediated by the modulation of host cellular processes, underscores the significant broad-spectrum potential of this compound and its active iminosugar derivatives in antiviral research.

Synthetic Chemistry and Structural Analogs of Glycovir

Methods for Glycovir Synthesis and Derivative Preparation

The core structure of this compound, N-butyl-1-deoxynojirimycin (NB-DNJ), is an iminosugar that can be synthesized from readily available starting materials such as D-glucose through multi-step chemical transformations taylorfrancis.com. General synthetic strategies for iminosugars often involve the introduction of an amino function into a sugar skeleton, followed by aminocyclization to form the piperidine (B6355638) or pyrrolidine (B122466) ring asm.org. Common approaches include reductive amination of azidoketones or intramolecular amino group attack on leaving groups and activated double bonds asm.org.

The conversion of NB-DNJ to this compound involves the exhaustive esterification of the hydroxyl groups with butyric acid or its activated derivatives. While a specific, detailed synthetic procedure for the perbutylation of NB-DNJ to this compound is not widely detailed in publicly accessible literature, such transformations typically involve reacting the polyhydroxylated iminosugar with an excess of butyryl chloride or butyric anhydride (B1165640) in the presence of a suitable base (e.g., pyridine, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP)) and a solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide). This process aims to esterify all available hydroxyl groups to form the tetrabutanoate derivative.

Derivative preparation in the iminosugar field often involves N-alkylation of the iminosugar core, which is a straightforward and effective strategy for structural optimization drugbank.comresearchgate.net. This allows for the introduction of various alkyl chains, influencing the compound's lipophilicity and interactions with biological targets.

Optimization of Reaction Parameters for this compound Production

Optimization of esterification reactions, such as the perbutylation of NB-DNJ to this compound, typically focuses on maximizing yield and purity while minimizing side reactions. Key parameters include the molar ratio of reactants (e.g., butyrylating agent to NB-DNJ), reaction temperature, reaction time, choice of solvent, and catalyst researchgate.net. For polyhydroxylated compounds, achieving complete and efficient esterification often requires careful control of these parameters to overcome steric hindrance and ensure all hydroxyl groups react.

For instance, in the context of regioselective esterification of 1-deoxynojirimycin (B1663644), studies have explored various conditions to selectively modify specific hydroxyl groups, which can inform the optimization of full esterification processes. Parameters like the choice of base (e.g., sodium hydroxide (B78521) in combination with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB)) and temperature have been shown to influence reactivity and selectivity taylorfrancis.com. While these studies focus on selective reactions, the underlying principles of catalyst choice, solvent effects, and temperature control are critical for optimizing exhaustive esterification to achieve high yields of this compound.

Characterization of Multi-Component Mixtures (e.g., Glycyvir)

The characterization of multi-component mixtures is crucial in synthetic chemistry, particularly when dealing with complex natural product derivatives or reaction outcomes that yield a range of related compounds. A notable example is Glycyvir, a multi-component mixture derived from glycyrrhizinic acid (Glyc) and its nicotinic acid derivatives, primarily containing mono-, di-, tri-, and tetranicotinates mdpi.comdrugbank.com.

Characterization of such mixtures typically employs advanced analytical techniques to identify and quantify individual components. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful method for this purpose mdpi.comdrugbank.comresearchgate.net. HPLC provides chromatographic separation of the diverse components based on their physicochemical properties, while MS/MS offers detailed structural information and quantification by analyzing mass-to-charge ratios and fragmentation patterns of molecular ions asianpubs.orgoup.comnih.gov.

For Glycyvir, HPLC-MS/MS has been effectively used to characterize its composition, revealing the relative abundance of different nicotinate (B505614) derivatives. For example, studies have shown that a mononicotinate of glycyrrhetic acid monoglucuronide and glycyrrhizinic acid dinicotinate can constitute a significant portion of the mixture mdpi.comdrugbank.com. This detailed characterization is essential for understanding the mixture's properties and ensuring batch-to-batch consistency in its production.

Data Table: Relative Content of Glycyvir Components (Example)

| Component | Relative Abundance (%) (Normalized to total MRM ion current) |

| Mononicotinate of glycyrrhetic acid | ~26 mdpi.com |

| Dinicotinate of glycyrrhizic acid | ~24 mdpi.com |

| Trinicotinate of glycyrrhizic acid | ~15 mdpi.com |

| Minor components (e.g., lactone derivatives) | ~35 oup.com |

Note: Data presented is illustrative, based on findings for Glycyvir as a multi-component mixture.

Design and Synthesis of this compound Analogs and Related Iminosugars

The design and synthesis of iminosugar analogs, including those related to this compound, are driven by the desire to improve their biological activity, selectivity, and pharmacokinetic profiles. Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen, allowing them to inhibit carbohydrate-processing enzymes like glycosidases chemspider.comidrblab.net.

Synthetic strategies for iminosugar analogs are diverse, ranging from modifications of naturally occurring iminosugars (like DNJ) to de novo syntheses from non-carbohydrate precursors asm.org. Common approaches include N-alkylation, C-alkylation, and the introduction of various functional groups to explore their impact on enzyme binding and cellular uptake drugbank.comresearchgate.net. The goal is often to create compounds that can mimic the transition state of glycosidase-mediated hydrolysis, leading to potent enzyme inhibition researchgate.net.

Structure-Activity Relationship (SAR) Studies of Glycosidase Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications in iminosugars affect their inhibitory potency and selectivity against various glycosidases. This compound, as a perbutylated derivative of NB-DNJ, is itself an alpha-glucosidase-1 inhibitor researchgate.netidrblab.netchemicalbook.in.

SAR studies on N-alkylated deoxynojirimycin (DNJ) derivatives, including NB-DNJ, have shown that the length and nature of the N-alkyl side chain significantly influence their inhibitory activity and selectivity towards different glycosidases drugbank.comresearchgate.net. For instance, increasing the length of the N-alkyl side chain can enhance antiviral efficacy, though it may also impact cytotoxicity drugbank.com. The presence and position of hydroxyl groups on the iminosugar scaffold also play a critical role in enzyme binding taylorfrancis.com.

Specific findings from SAR studies on glycosidase inhibitors highlight:

Hydrophobicity : The hydrophobicity of substituents, particularly at the nitrogen atom, can be critical for inhibitory activity csic.es.

Substituent Effects : The introduction of electron-withdrawing groups can influence activity, while certain groups like methoxy (B1213986) and hydroxyl can enhance it, as seen in N-benzyl deoxynojirimycin derivatives.

Stereochemistry : The stereochemistry of the iminosugar core and its substituents is paramount for effective binding to the enzyme's active site chemspider.com. Molecular docking studies often reveal specific hydrogen bonding and other interactions between the inhibitor and amino acid residues in the enzyme's active site, which are crucial for inhibitory potency.

This compound's perbutylated structure is designed to leverage these SAR principles, particularly by modifying the polarity and lipophilicity of NB-DNJ to optimize its pharmacokinetic properties and potentially its interaction with specific cellular targets.

Prodrug Design Principles (e.g., NB-DNJ tetrabutanoate)

This compound is a classic example of a prodrug, specifically designed to improve the pharmacological properties of its active parent compound, NB-DNJ nih.govresearchgate.netidrblab.netchemicalbook.in. Prodrugs are inactive or less active derivatives that undergo biotransformation in vivo to release the active drug. The primary rationale behind prodrug design includes enhancing solubility, improving membrane permeability (absorption), reducing pre-systemic metabolism, and achieving targeted delivery.

In the case of this compound (NB-DNJ tetrabutanoate), the butyrate (B1204436) ester groups are introduced to increase the lipophilicity of the highly polar NB-DNJ molecule. This increased lipophilicity facilitates its absorption across biological membranes, such as those in the gastrointestinal tract, thereby improving its oral bioavailability idrblab.netchemicalbook.in. Once absorbed, this compound is designed to be metabolized by esterases in the body, which cleave the butyrate groups, releasing the pharmacologically active NB-DNJ. This controlled release mechanism aims to deliver the active drug effectively to its site of action while potentially mitigating some of the side effects associated with the direct administration of the parent compound idrblab.net.

Key Principles of Prodrug Design Illustrated by this compound:

Improved Bioavailability : By converting polar hydroxyl groups into less polar ester linkages, this compound enhances the permeability of NB-DNJ across biological membranes, leading to better absorption.

Bioreversible Linkages : The ester bonds in this compound are designed to be readily cleaved by ubiquitous esterases in vivo, ensuring the efficient release of the active NB-DNJ.

Targeted Delivery (Implicit) : While not explicitly site-targeted, the prodrug approach can influence the distribution and concentration of the active drug in specific tissues or cellular compartments by altering its initial absorption and metabolism profile.

Pharmacological Research and Preclinical Disposition of Glycovir

In Vitro Metabolism and Hydrolysis of Glycovir Prodrug

The in vitro fate of this compound, an ester prodrug, has been studied across various biological matrices and species to understand its conversion into the active metabolite, SC-48334. These studies involved incubating this compound with small intestinal mucosa, liver S9 fractions, whole blood, red blood cells (RBC), and plasma obtained from rats, dogs, cynomolgus and rhesus monkeys, and humans. This compound concentrations were subsequently determined using High-Performance Liquid Chromatography (HPLC). nih.gov

Role of Esterase Activities in Prodrug Conversion

Esterase activities play a crucial role in the conversion of this compound to its active form, SC-48334. As an ester prodrug, this compound's activation relies on enzymatic hydrolysis of its ester bonds. Carboxylesterases (CES), which are abundant in various tissues including the liver and intestine, are fundamental enzymes responsible for cleaving ester bonds, thereby converting prodrugs into their active drug forms.

Research has demonstrated that the hydrolysis rate of this compound in the small intestinal mucosa is particularly well-correlated with the relative bioavailability of SC-48334 following prodrug administration. nih.gov This highlights the significance of intestinal esterase activity in the initial conversion of this compound. While hydrolysis rates were also assessed in liver S9 fractions, blood, RBC, and plasma across different species, these rates did not consistently parallel those observed in the small intestinal mucosa, suggesting that the small intestine is a primary site of hydrolysis contributing to species differences in bioavailability. nih.gov

Species-Dependent Metabolic Rates and Bioavailability in Animal Models

Significant species-dependent differences in the metabolic rates and subsequent bioavailability of SC-48334 were observed after this compound administration. Studies revealed a wide range in the relative bioavailability of SC-48334 across different animal models and humans. nih.gov

The relative bioavailabilities of SC-48334 following this compound administration were found to be:

Rat: 99% nih.gov

Dog: 15% nih.gov

Monkey (cynomolgus and rhesus): 42% nih.gov

Human: 37% nih.gov

In contrast, when SC-48334 itself was administered, it was rapidly and similarly well absorbed across all species, indicating that the observed species differences in bioavailability were primarily due to variations in the hydrolysis rates of the this compound prodrug in the small intestinal mucosa. nih.gov The monkey was identified as a suitable animal model for predicting esterase activity in the human small intestine and the corresponding relative bioavailability in humans. nih.gov

The following table summarizes the relative bioavailabilities of SC-48334 after this compound administration in various species:

| Species | Relative Bioavailability of SC-48334 (%) |

| Rat | 99 |

| Dog | 15 |

| Monkey | 42 |

| Human | 37 |

Cellular Uptake and Intracellular Delivery Mechanisms of this compound and Analogs

The cellular uptake and intracellular delivery mechanisms of prodrugs like this compound are critical for their therapeutic efficacy, as they often need to be converted to their active form inside cells. Ester prodrugs are generally designed to enhance lipophilicity, thereby improving membrane permeability and facilitating cellular entry, often through passive diffusion. Once inside the cell, these hydrophobic prodrugs are then converted by intracellular esterases into their more hydrophilic active metabolites, which are subsequently retained within the cell.

Advanced Structural and Computational Studies of Glycovir and Its Targets

Molecular Docking and Virtual Screening Approaches for Glycovir and Related Compounds

Molecular docking and virtual screening are indispensable computational techniques in drug discovery, particularly for identifying and characterizing potential inhibitors of enzymes like α-glucosidase. These methods computationally predict the preferred orientation of a ligand (such as this compound) within a protein's binding site and estimate the strength of the interaction. wikipedia.orgwikidata.org

Virtual screening, often coupled with molecular docking, allows for the rapid assessment of large compound libraries against a target protein. This approach has been successfully employed to discover novel α-glucosidase inhibitors with diverse chemical scaffolds. For instance, studies have utilized molecular docking-based virtual screening to identify α-glucosidase inhibitors from commercial compound libraries, leading to the identification of compounds with better inhibitory activities than established drugs like 1-deoxynojirimycin (B1663644) and acarbose (B1664774). wikipedia.orgnih.govnih.gov This methodology enables the selection of promising candidates for in vitro and in vivo validation, accelerating the drug discovery process. wikipedia.orgnih.gov For this compound, molecular docking can provide crucial insights into its specific binding pose within the α-glucosidase active site, predicting how it interacts with key amino acid residues.

Prediction of Binding Affinities and Interactions with Target Enzymes

A primary outcome of molecular docking studies is the prediction of binding affinities, often expressed as binding energy (e.g., in kcal/mol) or docking scores, and the detailed characterization of molecular interactions. A lower binding energy generally indicates a stronger affinity of the compound for the target enzyme. jinpanlab.comuni.luescholarship.org

Studies on various α-glucosidase inhibitors have consistently shown that binding involves a combination of hydrogen bonding and hydrophobic interactions with residues in the enzyme's active site. For example, compounds identified as potent α-glucosidase inhibitors through docking often exhibit favorable binding energies, with some showing values lower than that of acarbose. uni.luwikipedia.orgdelta-f.com Key amino acid residues frequently implicated in these interactions include aspartate (Asp), glutamate (B1630785) (Glu), arginine (Arg), histidine (His), tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). jinpanlab.comchem960.comescholarship.orgcannalib.euchem960.comdntb.gov.ua

For instance, in studies of plant-derived compounds, strong α-glucosidase inhibitors demonstrated binding energies ranging from -8.2 kcal/mol to -3.6 kcal/mol, with top compounds like rutin, quercetin, and myricetin (B1677590) showing higher inhibitory activities than acarbose. wikipedia.org Another study on indazole derivatives reported binding energies that correlated well with their α-glucosidase inhibitory activity, highlighting the role of halide moieties in stable interactions with active site residues. nih.gov Peptides identified as α-glucosidase inhibitors have shown binding energies as low as -9.36 kcal/mol, forming hydrogen bonds and hydrophobic interactions with the enzyme's active pocket, often involving residues like Asp34, Thr83, Asn32, and Arg730. jinpanlab.comescholarship.orgdntb.gov.ua

The predicted binding interactions provide a molecular-level understanding of how this compound, as an α-glucosidase-1 inhibitor, might establish stable complexes with its target, thereby inhibiting enzymatic activity. This information is critical for structure-activity relationship (SAR) studies and for guiding chemical modifications to enhance potency or selectivity.

Table 1: Representative Binding Affinities and Interactions of α-Glucosidase Inhibitors from Molecular Docking Studies

| Compound Class/Example | Binding Energy (kcal/mol) / IC50 (µM/mM) | Key Interacting Residues | Interaction Types | Reference |

| Flavonoids (e.g., Rutin, Quercetin) | -8.2 to -3.6 kcal/mol (binding energy) | Not explicitly detailed for all | Hydrogen bonds, hydrophobic | wikipedia.org |

| Indazole Derivatives | Correlated with activity (binding energy) | Active site residues | Halide moiety interactions | nih.gov |

| Fisetin | IC50 = 0.0004099 mM | Inactive site residues | Hydrogen bonds, hydrophobic | researchgate.net |

| Plant-derived Peptides | -9.36 to -8.4 kcal/mol (binding energy) | Asp34, Thr83, Asn32, Arg730 | Hydrogen bonds, hydrophobic, salt bridges, π stacking | jinpanlab.comescholarship.orgdntb.gov.ua |

| Calotropis procera constituents (e.g., Taraxasterol) | -40.2 kJ/mol (-9.6 kcal/mol) (binding energy) | Trp481, Asp518, Leu677, Leu678, Leu680 | Hydrogen bonds, hydrophobic | cannalib.eu |

| Benzotriazinone carboxamides | -10.04 kcal/mol (docking score) | Tyr158, Gln353, Glu411 | Hydrogen bonds | delta-f.com |

Note: Conversion factor for kJ/mol to kcal/mol is approximately 0.239.

Molecular Dynamics Simulations to Elucidate this compound's Conformational Dynamics and Binding

While molecular docking provides a static snapshot of protein-ligand interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the time-dependent behavior of molecular systems. MD simulations are crucial for understanding the conformational dynamics of enzymes and the stability of protein-ligand complexes, such as that formed between this compound and α-glucosidase. nih.govnih.govnih.gov

MD simulations track the movement of atoms over time, providing insights into structural fluctuations, binding stability, and the flexibility of both the enzyme and the ligand. Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD), which measures the deviation of atomic positions from a reference structure, and Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. nih.govnih.gov Low RMSD values for the protein backbone and ligand-protein complex suggest high conformational stability, while RMSF values highlight flexible regions, often loops, that might be involved in induced-fit binding mechanisms. nih.gov

For α-glucosidase inhibitors, MD simulations have been employed to validate docking results and assess the stability of inhibitor-enzyme complexes. For example, studies on natural compounds inhibiting α-glucosidase used MD simulations (e.g., 35 ns or 100 ns at 300 K) to confirm the stability of the formed complexes and to evaluate how tightly compounds bind to the active sites. wikipedia.orgnih.gov These simulations have shown that potent inhibitors maintain stable interactions within the active site, minimizing fluctuations in the protein backbone and suggesting effective inhibition of structural dynamics crucial for enzyme function. delta-f.com The conformational changes and the enduring characteristics of ligand-receptor interactions observed during MD simulations provide a more intricate understanding of binding stability and adaptability. nih.gov For this compound, MD simulations would be instrumental in revealing its dynamic binding behavior, the stability of its complex with α-glucosidase over time, and any induced conformational changes in the enzyme upon binding.

Structural Biology Techniques for Target Characterization

Experimental structural biology techniques provide atomic-level details of proteins and their complexes, serving as a critical complement to computational studies. These techniques offer direct evidence of binding modes and conformational changes, validating and refining predictions made by molecular docking and dynamics simulations.

X-ray Crystallography of α-Glucosidases in Complex with Inhibitors

X-ray crystallography is a powerful technique that determines the three-dimensional atomic structure of proteins, including α-glucosidases, often in complex with their inhibitors. This provides invaluable insights into the enzyme's active site architecture, substrate specificity, and the precise molecular interactions between the enzyme and the inhibitor. foodb.ca

Numerous crystal structures of α-glucosidases, both in apo forms and in complex with various inhibitors, have been deposited in databases like the Protein Data Bank (PDB). For instance, structures of human intestinal α-glucosidases (like maltase-glucoamylase, MGAM, and sucrase-isomaltase, SI) in complex with inhibitors such as acarbose and valiolamine (B116395) derivatives have been determined at high resolutions (e.g., 1.58 Å to 2.29 Å). foodb.ca These structures reveal critical features, such as the catalytic triad (B1167595) residues, the arrangement of subsites (e.g., +2, +1, -1), and specific hydrogen bond networks or hydrophobic pockets that accommodate inhibitors. For example, the crystal structure of α-glucosidase from Weissella cibaria (WcAG) in complex with acarbose revealed a remarkable active site with accessible subsites and an Arg-Glu gate. Such detailed structural information is essential for rational drug design, allowing for the precise modification of inhibitors like this compound to enhance their affinity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study protein-ligand interactions in solution, providing information on binding sites, binding affinities, and conformational changes induced upon ligand binding. Unlike crystallography, NMR can capture dynamic aspects of interactions. chem960.com

In the context of α-glucosidase inhibitors, NMR-based metabolomics has been employed to identify potential inhibitors from natural extracts and to investigate their molecular interactions with the enzyme. chem960.comdntb.gov.ua For example, ¹H-NMR fingerprinting and molecular docking have been combined to identify α-glucosidase inhibitors from plant fractions, with NMR spectra revealing the chemical profiles of active compounds. NMR data can confirm the presence of specific metabolites and, when integrated with docking, provide a comprehensive understanding of how these compounds bind to and inhibit α-glucosidase. chem960.com Furthermore, NMR can differentiate between competitive and non-competitive inhibition mechanisms by observing changes in enzyme resonances upon inhibitor binding.

Cryo-Electron Microscopy (Cryo-EM) Applications in Glycoprotein (B1211001) Structure

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large protein complexes, membrane proteins, and glycoproteins, which can be challenging for X-ray crystallography due to their size, flexibility, or difficulty in crystallization. Many α-glucosidases, particularly those involved in glycoprotein processing (e.g., ER α-glucosidase II), are large, multi-subunit enzymes, making them excellent candidates for Cryo-EM studies.

In Silico Prediction of Pharmacokinetic Properties

In silico prediction of pharmacokinetic properties, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), plays a pivotal role in modern drug discovery and development. These computational methods enable early assessment of a compound's behavior within a biological system, allowing for the prioritization of promising drug candidates and the reduction of costly and time-consuming experimental studies researchgate.netbiosolveit.denih.govresearchgate.netmdpi.comuq.edu.au. For a compound like this compound, understanding its pharmacokinetic profile is particularly critical, especially given its nature as an ester prodrug of the pharmacologically active compound SC-48334 biosolveit.de. The successful delivery and conversion of this compound to its active form are directly influenced by its ADME characteristics.

In silico ADME models leverage the chemical structure of a compound to predict various parameters that govern its fate in the body researchgate.netbiosolveit.denih.gov. These predictions are based on established quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, as well as more advanced machine learning and artificial intelligence algorithms nih.govplos.orgnih.govbiorxiv.org.

Key pharmacokinetic properties routinely predicted using in silico approaches include:

Absorption: This refers to how well a compound enters the systemic circulation from its site of administration, typically the gastrointestinal tract for orally administered drugs nih.govnih.gov. Important parameters include human intestinal absorption (HIA) and Caco-2 cell permeability. Caco-2 permeability assays, while often performed in vitro, are frequently predicted in silico to estimate human intestinal permeability evotec.commdpi.commedtechbcn.comresearchgate.net. For this compound, its absorption characteristics are crucial for its oral bioavailability and subsequent conversion to SC-48334 biosolveit.de.

Distribution: This describes how a compound spreads throughout the body once absorbed. Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are commonly predicted biosolveit.denih.gov. These insights help determine if a drug can reach its intended target site and how much of it remains unbound and pharmacologically active.

Metabolism: This involves the biochemical transformations of a compound within the body, primarily by enzymes like the cytochrome P450 (CYP450) system mdpi.comnuvisan.comnih.gov. In silico tools predict potential metabolic sites, metabolic stability (e.g., half-life in liver microsomes), and interactions with metabolic enzymes (e.g., CYP inhibition or induction) nih.govresearchgate.netnuvisan.comnih.gov. For a prodrug like this compound, metabolic predictions are vital to understand its conversion rate to SC-48334 and the potential for inactive metabolite formation.

Excretion: This refers to the elimination of the compound and its metabolites from the body, primarily via renal (kidney) or hepatic (liver) pathways biosolveit.denih.gov. Predictions can include parameters like total clearance and renal clearance.

While specific detailed data tables of in silico pharmacokinetic predictions for this compound are not extensively reported in publicly accessible literature, its predicted XLogP value, a measure of lipophilicity, is available. Lipophilicity is a fundamental physicochemical property that significantly influences a compound's ADME profile, particularly its absorption and distribution biosolveit.deoptibrium.com.

Table 1: Predicted Physicochemical Property of this compound

| Property Name | Value | Unit | Source |

| XLogP (predicted) | 4.4 | - | PubChem evotec.com |

This predicted XLogP value suggests that this compound possesses a moderate degree of lipophilicity, which is generally considered favorable for passive diffusion across biological membranes, a key mechanism for oral absorption biosolveit.demdpi.com. Further comprehensive in silico studies would typically delve into more specific ADME parameters, such as predicted Caco-2 permeability, human oral absorption percentage, metabolic half-life in human liver microsomes, and potential for efflux transporter interactions, to fully characterize its pharmacokinetic behavior. These detailed predictions would be crucial for optimizing this compound's drug-like properties and ensuring optimal bioavailability of its active metabolite, SC-48334.

Methodological Advancements in Glycovir Research

Development of Cell-Based Assays for Antiviral Activity and Cytotoxicity

The evaluation of Glycovir's antiviral potential and cellular impact has extensively utilized robust cell-based assay methodologies. These assays are crucial for assessing a compound's efficacy against viral replication and its potential toxicity to host cells.

For antiviral activity, this compound has been investigated against both SARS-CoV-2 and HIV-1 pseudoviruses. In vitro studies on Vero E6 cells demonstrated this compound's inhibitory activity against three different SARS-CoV-2 viral strains, with an inhibitory concentration 50% (IC50) ranging from 2 to 8 µM nih.govnih.gov. This antiviral potency was noted to be comparable to that of Remdesivir, a known antiviral drug nih.govnih.gov. Furthermore, this compound exhibited inhibitory effects against HIV-1 pseudotyped viruses, including subtypes B, A6, and the recombinant form CRF63_02A, when tested in TZM-bl cells nih.govnih.gov. The IC50 values for these HIV pseudoviruses ranged from 3.9 to 27.5 µM nih.govnih.gov. Time of addition assays, also conducted in TZM-bl cells, suggested that this compound interferes with the viral entry stage into the host cell for HIV pseudoviral infection mdpi.com.

General cell-based assays for antiviral research often involve measuring the reduction of viral antigen in infected cells using specific antibodies or compounds creative-diagnostics.com. These methods are adaptable for high-throughput screening, providing quantitative and objective results creative-diagnostics.com. Reporter assay systems, such as those utilizing luciferase, are also employed to quantify the enzymatic activity of viral components, like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), in a cell-based format biorxiv.org.

The cytotoxicity of this compound, a critical parameter in drug development, was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test in TZM-bl cells nih.govnih.gov. In these assays, this compound was typically dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to cell cultures at various concentrations, ensuring the final DMSO concentration did not exceed 1% to avoid solvent-induced effects nih.gov. Cytotoxicity assays are fundamental in drug discovery for identifying compounds that cause cell damage or death, and they provide insights into various aspects of cell health, including membrane integrity, metabolic activity, and proliferation scielo.brthermofisher.com. Beyond MTT, other common colorimetric methods like WST-1 and Alamar Blue, as well as dye exclusion assays, are widely used for cytotoxicity assessment scielo.brmedtechbcn.com. Cytotoxicity data can be readily obtained by performing viability analysis on replication plates without viral infection creative-diagnostics.com.

Table 1: this compound Antiviral Activity and Cytotoxicity in Cell-Based Assays

| Assay Type | Cell Line | Target Virus/Function | IC50 (µM) / Assessment | Source |

| Antiviral Activity | Vero E6 | SARS-CoV-2 (three strains) | 2–8 µM (comparable to Remdesivir) | nih.govnih.gov |

| Antiviral Activity | TZM-bl | HIV-1 Pseudoviruses (subtypes B, A6, CRF63_02A) | 3.9–27.5 µM | nih.govnih.gov |

| Cytotoxicity | TZM-bl | Cell viability | Assessed via MTT test (concentrations 15.6–1000 µM) | nih.govnih.gov |

High-Throughput Screening Methodologies for Glycosidase Inhibitors

High-throughput screening (HTS) methodologies have revolutionized the discovery of novel enzyme inhibitors, including those targeting glycosidases. Glycosidases, which are carbohydrate-active enzymes, play crucial roles in various biological processes, and their inhibitors hold therapeutic potential, for instance, in conditions like type-2 diabetes mellitus and certain viral infections researchgate.netplos.orgfrontiersin.org.

HTS platforms enable the rapid identification of inhibitors from diverse compound libraries, often utilizing chromogenic or fluorogenic assays in multi-well plate formats to detect enzyme activity researchgate.net. For example, in vitro high-throughput library screening has been successfully employed to identify potent α-glucosidase inhibitors from large collections of synthetic compounds plos.org. Such screenings can identify compounds with micromolar IC50 values, significantly more potent than standard inhibitors like acarbose (B1664774) plos.org. Another approach involves affinity ultrafiltration coupled with HPLC-MS, which offers an efficient method for rapidly screening and identifying potential α-glucosidase inhibitors from complex natural products, serving as a valuable HTS platform in early drug discovery frontiersin.org. While these methodologies are pivotal for identifying and characterizing glycosidase inhibitors, the provided information does not detail specific high-throughput screening of this compound as a glycosidase inhibitor.

Analytical Techniques for this compound and Metabolite Quantitation (e.g., HPLC-MS/MS)

Analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been indispensable in the research of this compound, enabling its characterization and the quantitation of its components and potential metabolites. This compound itself is described as a multi-component mixture, primarily composed of mono-, di-, tri-, and tetranicotinates of glycyrrhizinic acid, and its composition has been characterized using HPLC-MS/MS nih.govnih.gov.

The development of LC-MS/MS methods for glycyrrhizinic acid derivatives involved analyzing samples using direct flow injection analysis and preparing solutions through serial dilutions for testing at specific concentrations, such as 5 mcg/mL nih.gov. LC-MS/MS is widely utilized for measuring drug concentrations and their metabolites in biological matrices due to its high sensitivity, selectivity, and precision nih.govijpras.commdpi.commdpi.commdpi.com. This technique allows for the simultaneous quantification of multiple analytes, reducing the required sample volume and accelerating analysis turnaround times anapharmbioanalytics.com.

In targeted metabolomics, triple-quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode are commonly employed for their affordability, sensitivity, and robustness mdpi.com. This approach often involves measuring two SRM transitions per analyte—a quantifier and a qualifier—to enhance identification accuracy mdpi.com. Fast polarity switching and scheduled SRM (sSRM) can be implemented to simultaneously quantify metabolites across both positive and negative ion modes, thereby broadening metabolome coverage and increasing throughput mdpi.com.

Sample preparation for LC-MS-based metabolite analysis varies depending on the strategy (targeted or non-targeted) but commonly includes methods like "dilute and shoot," protein precipitation (PP), and liquid-liquid extraction (LLE) mdpi.comdiva-portal.org. These methods are crucial for preparing biological samples to ensure optimal detection and quantification of compounds with diverse physicochemical properties mdpi.com.

Ethical and Methodological Considerations for Preclinical Animal Studies (e.g., ARRIVE Guidelines)

Preclinical animal studies are a critical phase in the research and development of new compounds like this compound, providing essential in vivo data. Ensuring the ethical conduct and methodological rigor of these studies is paramount for generating reliable and reproducible scientific findings. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines serve as a comprehensive framework to achieve these objectives nih.govnih.gov.

The ARRIVE guidelines, updated to ARRIVE 2.0, aim to improve the transparency and quality of reporting in animal research nih.gov. They are structured into an "Essential 10" checklist, which outlines the minimum information necessary for readers and reviewers to assess study reliability, and a "Recommended Set" that provides additional context for best practice reporting .

Key methodological considerations emphasized by the ARRIVE guidelines include:

Study Design: Detailed reporting of the experimental design, including the number of animals used, group sizes, and the rationale for these numbers .

Randomization: Clear description of how animals were allocated to experimental groups to minimize bias .

Blinding/Masking: Explanation of whether and how blinding was implemented at different stages of the study (e.g., during interventions, outcome assessment) .

Outcome Measures: Precise definition of all primary and secondary outcome measures and how they were assessed .

Statistical Methods: Comprehensive reporting of statistical analyses, including power calculations, statistical tests used, and methods for handling data .

Experimental Animals: Detailed information on the animals used, such as species, strain, sex, age, weight, and source .

Housing and Husbandry: Description of the environmental conditions, diet, and enrichment provided to the animals .

Animal Care and Monitoring: Protocols for animal care, health monitoring, and criteria for early humane endpoints .

Experimental Procedures: Thorough description of all procedures performed on the animals, including administration routes, doses, and frequency .

Ethical considerations are interwoven throughout these methodological guidelines. Researchers bear the responsibility for assessing and minimizing any potential suffering (e.g., pain, hunger, stress, illness) experienced by laboratory animals forskningsetikk.no. This aligns with the "3Rs" principle: Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (improving animal welfare and minimizing suffering) forskningsetikk.no. Adherence to these guidelines ensures that preclinical studies, including those involving compounds like this compound, are conducted with the highest standards of scientific rigor and ethical responsibility, even if specific details of this compound's preclinical animal studies in the context of these guidelines are not provided in the current information.

Future Trajectories and Unanswered Questions in Glycovir Research

Exploration of Glycovir in Combination Therapies

The efficacy of antiviral agents, particularly in the context of persistent viral infections like HIV, often benefits significantly from combination therapy approaches. Combination antiretroviral therapy (cART) is a standard treatment regimen for HIV, employing multiple drugs to increase potency and reduce the likelihood of drug resistance development. fda.govportico.org this compound (SC-49483) has been explored in this context, notably in a Phase II double-blind study where it was combined with zidovudine (B1683550) (ZDV) for the treatment of HIV infections. plos.org This investigation aimed to assess the combined anti-HIV activity and safety profile of the regimen. plos.org The rationale for combining this compound, a host-targeting alpha-glucosidase-1 inhibitor, with a direct-acting antiviral like ZDV (a nucleoside reverse transcriptase inhibitor) lies in potentially attacking the viral life cycle at multiple points, thereby improving therapeutic outcomes and presenting a higher genetic barrier to resistance. Future research trajectories in combination therapies could involve exploring this compound with newer classes of antiretrovirals or other host-targeting agents to identify synergistic effects and optimize treatment strategies for complex or drug-resistant viral strains.

Development of Novel this compound Analogs with Enhanced Specificity and Potency

Iminosugars, as a class, are glucose mimetics that inhibit host cell glucosidases. mdpi.com While effective against a broad spectrum of enveloped viruses, their lack of absolute specificity can lead to undesirable side effects due to the inhibition of other host glucosidases, such as intestinal disaccharidases. mdpi.com For instance, non-specific inhibition of host α-glucosidases by this compound has been associated with morphological changes in various tissue cells.

Future efforts in analog development aim to:

Improve Selectivity : Rational drug design, informed by crystallographic data of α-glucosidase I (e.g., from yeast, which shares high identity with human α-glucosidase I in catalytic domains), can facilitate the creation of inhibitors with higher specificity for the viral glycoprotein (B1211001) processing pathway over other host glucosidases. mdpi.com

Enhance Potency : Researchers are synthesizing new iminosugar derivatives with modifications to their core structure or appended groups to achieve stronger binding affinities and lower inhibitory concentrations (IC50 values) against the target enzyme. nih.gov

Optimize Pharmacokinetic Properties : Beyond the prodrug approach of this compound, novel analogs could be designed with improved bioavailability, metabolic stability, and tissue distribution, ensuring therapeutic concentrations are achieved at the site of infection with reduced systemic exposure. scispace.com

The table below summarizes key iminosugars and their properties, illustrating the landscape of analog development:

| Compound | Type / Description | Primary Target / Mechanism | Antiviral Activity (EC50/IC50) | Key Improvement/Challenge |

| NB-DNJ | Iminosugar | Processing α-glucosidase I inhibitor | 56 µM (anti-HIV) | Diarrhea side effect; lower potency than ZDV |

| This compound | Prodrug of NB-DNJ (tetrabutanoate) | Alpha-glucosidase-1 inhibitor (anti-HIV) | N/A (prodrug) | Improved oral bioavailability, reduced diarrhea scirp.org |

| NN-DNJ | N-nonyl-DNJ (Iminosugar) | Processing α-glucosidase I inhibitor | 100-200x more potent than NB-DNJ against HBV | Prolonged hepatic retention |

| Castanospermine (B190763) | Indolizidine iminosugar | Processing α-glucosidase I inhibitor | 29 µM (anti-HIV) | Toxicity concerns nih.gov |

Refinement of Synthetic Protocols for Improved Reproducibility and Yield

The synthesis of complex chemical compounds like this compound (SC-49483), which is a tetrabutanoate ester prodrug of NB-DNJ, presents inherent challenges in achieving high reproducibility and yield. As an ester prodrug, this compound's synthesis involves the esterification of NB-DNJ with butyric acid. scirp.org While specific detailed synthetic protocols for this compound (SC-49483) were not extensively detailed in the provided literature, the general principles and challenges in prodrug and iminosugar synthesis are well-documented.

Key areas for refinement in synthetic protocols include:

Stereoselective Synthesis : Iminosugars, including NB-DNJ, possess multiple chiral centers. Developing highly stereoselective synthetic routes is crucial to ensure the production of the desired enantiomer with optimal biological activity and to avoid the formation of inactive or toxic isomers. thieme-connect.com

Efficient Esterification : For prodrugs like this compound, optimizing the esterification reaction to achieve high yields and complete conversion while minimizing side reactions is essential. This often involves careful selection of reagents, solvents, and reaction conditions. scirp.orgscispace.com

Scalability : Translating laboratory-scale synthesis to industrial production requires robust and cost-effective protocols. This involves addressing challenges such as purification, waste management, and the availability of starting materials. mdpi.com

Purity and Characterization : Ensuring the purity of the final product and its intermediates is paramount. Advanced analytical techniques (e.g., NMR, HPLC-MS/MS) are vital for comprehensive characterization and quality control, ensuring reproducibility across batches. scispace.com

Addressing these synthetic challenges is crucial for the consistent supply of this compound for research and potential clinical applications, and for the efficient development of new iminosugar analogs.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming drug discovery and development, offering unprecedented opportunities to accelerate the design and optimization of therapeutic compounds. unimib.itresearchgate.net For this compound, which targets host cell processes, AI/ML can play a significant role in several aspects:

Virtual Screening and Target Identification : AI-driven virtual screening can rapidly analyze vast chemical libraries to identify potential this compound analogs or novel α-glucosidase inhibitors with enhanced binding affinities and desired pharmacokinetic properties. unimib.it Early in silico studies, for instance, have shown this compound's potential to fit well into the active site of SARS-CoV proteinase through molecular docking, an approach often augmented by AI/ML. [14 in previous search outputs]

Predictive Modeling : ML models can predict the efficacy, toxicity, and potential adverse effects of new this compound derivatives, reducing the need for extensive experimental testing and minimizing costly failures in later development stages. unimib.it This includes predicting metabolic stability and hydrolysis rates for prodrugs. scispace.com

De Novo Design : Generative AI models can design entirely new this compound-like structures from scratch, optimizing for specific properties such as improved specificity for α-glucosidase I, reduced off-target effects, or better bioavailability.

Synthesis Optimization : AI can also contribute to optimizing synthetic routes for this compound and its analogs, predicting reaction outcomes, and improving yields and reproducibility.

The ability of AI/ML to process and learn from high-dimensional biological and chemical data sets makes it an invaluable tool for streamlining the discovery and design of next-generation this compound-based antivirals. unimib.it

Investigating this compound's Mechanisms Against Emerging Viral Pathogens

This compound's mechanism of action as an alpha-glucosidase-1 inhibitor targets a host cellular process essential for the proper folding and maturation of N-linked glycoproteins, which are crucial for the morphogenesis of many enveloped viruses. mdpi.commdpi.com This host-targeting approach offers a potential advantage over direct-acting antivirals, as it may pose a higher genetic barrier to the emergence of drug-resistant viral strains. mdpi.comnih.gov

While this compound (SC-49483) has been primarily studied for its anti-HIV activity, its mechanism suggests broader potential against other enveloped viral pathogens that rely on similar host glycoprotein processing pathways. Emerging viral pathogens, defined as newly appeared or rapidly increasing viruses, include a wide range of threats such as SARS-CoV-2, Ebola virus, Marburg virus, Japanese encephalitis virus, and Chikungunya virus.

Future research should focus on:

Broad-Spectrum Efficacy : Systematically evaluating this compound's activity against a wider panel of emerging enveloped viruses, particularly those whose glycoproteins undergo N-linked glycosylation and α-glucosidase-mediated trimming.

Mechanism Elucidation : Detailed studies to understand the precise molecular mechanisms by which this compound interferes with the replication cycles of specific emerging viruses. This could involve structural biology techniques to visualize interactions with viral glycoproteins or host enzymes.

Repurposing Potential : Given the urgency during outbreaks of emerging pathogens, exploring this compound's repurposing potential, where existing drugs are investigated for new therapeutic uses, could accelerate the availability of treatments. researchgate.net

The host-targeting nature of this compound positions it as a candidate for investigation against new and re-emerging viral threats, especially where common host dependency factors are exploited by diverse viral families.

Addressing Challenges in Host-Targeting Antiviral Research

Host-targeting antivirals (HTAs), such as this compound, offer a promising strategy to combat viral infections by interfering with host cellular pathways essential for viral replication, thereby potentially overcoming drug resistance that often arises with direct-acting antivirals. nih.govnih.gov However, this approach comes with its own set of significant challenges that require careful consideration and innovative solutions:

Off-Target Effects and Cellular Toxicity : A primary concern with HTAs is their potential to interfere with normal host cell functions, leading to undesired off-target effects and cellular toxicity. mdpi.comnih.govnih.gov For this compound, non-specific inhibition of host α-glucosidases has been observed to cause morphological changes in various tissue cells. scirp.org This necessitates a critical risk-benefit evaluation during development. nih.gov

Achieving Therapeutic Concentrations : It can be challenging to achieve sufficiently high therapeutic concentrations of HTAs at the site of infection without causing systemic toxicity. mdpi.com This was a known issue for early α-glucosidase I inhibitors as anti-HIV agents, where achieving adequate serum concentrations was difficult.

Selectivity and Specificity : While targeting host factors can reduce the emergence of viral resistance, ensuring that the HTA selectively inhibits only the host pathways crucial for viral replication, rather than general cellular processes, remains a significant hurdle. mdpi.comnih.gov

Pharmacokinetic Variability : Differences in enzymatic hydrolysis rates of prodrugs like this compound can vary significantly between species, making extrapolation of preclinical data to humans challenging. scirp.org This variability can impact the bioavailability of the active drug. scirp.org

Regulatory Approval : The development of HTAs may face unique regulatory challenges due to their impact on host physiology, requiring comprehensive safety and toxicity assessments.

Addressing these challenges requires a multidisciplinary approach, including the rational design of more selective compounds, advanced delivery systems (e.g., liposomal formulations), and thorough preclinical and clinical evaluation to ensure a favorable safety profile alongside antiviral efficacy.

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Glycovir's mechanism of action in antiviral studies?

- Methodological Approach : Apply the PICOT framework to structure your question:

- Population : Specify biological systems (e.g., in vitro cell lines, animal models like murine cytomegalovirus).

- Intervention : this compound dosage, administration routes, and exposure duration.

- Comparison : Existing antivirals (e.g., acyclovir) or placebo controls.

- Outcome : Quantitative measures (e.g., viral load reduction, IC50 values).

- Time : Acute vs. chronic infection timelines .

Q. What systematic strategies are recommended for reviewing this compound's pharmacokinetic (PK) and pharmacodynamic (PD) literature?

- Search Protocol :

- Use Google Scholar with advanced operators:

"this compound" AND ("pharmacokinetics" OR "PK/PD") AND ("antiviral" OR "viral inhibition")to filter results . - Track citations via "Cited by" to identify seminal studies and recent advancements .

- Cross-validate findings with PubMed and specialized databases (e.g., Chemical Abstracts) to ensure coverage of peer-reviewed and pre-print data .

Q. How to design preliminary experiments to assess this compound's cytotoxicity in mammalian cell lines?

- Experimental Framework :

- Controls : Include untreated cells, vehicle controls (e.g., DMSO), and a reference cytotoxic agent (e.g., cisplatin).

- Dose Range : Use logarithmic dilution series (e.g., 1 nM–100 µM) to establish IC50 values.

- Assays : Combine ATP-based viability assays (e.g., CellTiter-Glo) with apoptosis markers (e.g., Annexin V/PI staining) .

- Reproducibility : Document cell passage numbers, culture conditions, and plate reader calibration protocols to minimize batch variability .

Advanced Research Questions

Q. How to resolve contradictory data on this compound's efficacy across different viral strains?

- Analytical Strategies :

- Triangulation : Compare results across independent methodologies (e.g., plaque reduction vs. qPCR-based viral quantification) .

- Sensitivity Analysis : Test this compound against isogenic viral mutants to identify resistance-conferring mutations .

- Meta-Analysis : Pool data from multiple studies using random-effects models, accounting for heterogeneity in experimental designs (e.g., MOI variations) .

- Biological Validation : Replicate key experiments in primary human cells or organoids to assess translational relevance .

Q. What experimental designs are optimal for studying this compound's in vivo efficacy in immunocompromised models?

- Design Considerations :

- Factorial Approach : Vary this compound dose, timing of administration (prophylactic vs. therapeutic), and host immune status (e.g., CD4+ T-cell-depleted mice) .

- Endpoint Selection : Include viral titers (plaque assays), host survival rates, and immune profiling (e.g., cytokine ELISAs) .

- PK/PD Integration : Use non-compartmental analysis (NCA) to correlate plasma this compound levels with antiviral effects .

- Ethical Rigor : Justify sample sizes via power analysis and adhere to ARRIVE guidelines for animal reporting .

Q. How to integrate multi-omics data to elucidate this compound's off-target effects?

- Workflow :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells, using DESeq2 for differential expression analysis (|log2FC| >1, FDR <0.05).

- Proteomics : Validate hits via LC-MS/MS, focusing on pathways like ubiquitination or ER stress .

- Network Analysis : Use STRING or KEGG to map interactions between dysregulated genes/proteins .

- Orthogonal Validation : Confirm critical targets via CRISPR knockdown or pharmacologic inhibition .

- Data Transparency : Deposit raw omics data in public repositories (e.g., GEO, PRIDE) with detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.